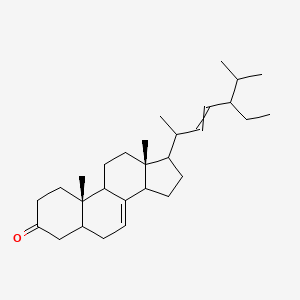
3,4-Dihydroxyphenyl 2-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a 2-oxo monocarboxylic acid anion resulting from the removal of a proton from the carboxylic acid group of 3,4-dihydroxyphenylpyruvic acid . This compound has significant biological and chemical importance due to its role in various metabolic pathways and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 3,4-dihydroxyphenyl 2-oxopropanoate can be achieved through several methods. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate. This intermediate is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups using hydrobromic acid followed by treatment with aqueous ammonia to produce this compound .
Analyse Chemischer Reaktionen
3,4-Dihydroxyphenyl 2-oxopropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxyphenyl 2-oxopropanoate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds. In biology, it plays a role in metabolic pathways and is studied for its potential therapeutic effects. In medicine, it has been investigated as a potential inhibitor of phosphoenolpyruvate carboxykinase-2 (PCK2), an enzyme involved in gluconeogenesis and cancer metabolism . Additionally, it is used in the development of hydrogels for biomedical applications due to its biocompatibility and antioxidant properties .
Wirkmechanismus
The mechanism of action of 3,4-dihydroxyphenyl 2-oxopropanoate involves its interaction with specific molecular targets and pathways. As a PCK2 inhibitor, it binds to the active site of the enzyme, reducing its activity and thereby affecting gluconeogenesis. This inhibition can lead to decreased growth of cancer cells, making it a potential therapeutic agent for cancer treatment . The compound’s antioxidant properties also contribute to its protective effects against oxidative stress .
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydroxyphenyl 2-oxopropanoate can be compared with other similar compounds such as 3,4-dihydroxyphenylacetic acid and 3,4-dihydroxyphenylalanine (DOPA). While all these compounds contain the 3,4-dihydroxyphenyl group, they differ in their functional groups and biological activities. For instance, 3,4-dihydroxyphenylacetic acid is primarily involved in the metabolism of dopamine, whereas DOPA is a precursor to dopamine and is used in the treatment of Parkinson’s disease . The unique structure of this compound allows it to specifically inhibit PCK2, highlighting its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C9H8O5 |
|---|---|
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
(3,4-dihydroxyphenyl) 2-oxopropanoate |
InChI |
InChI=1S/C9H8O5/c1-5(10)9(13)14-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3 |
InChI-Schlüssel |
CQXBPBRJIMUCNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=O)OC1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


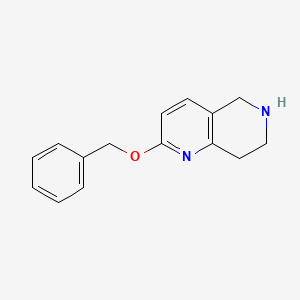
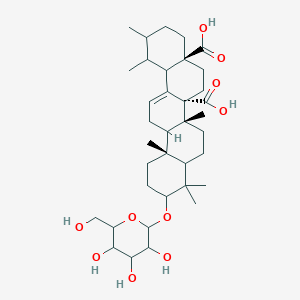
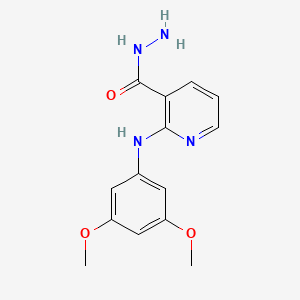
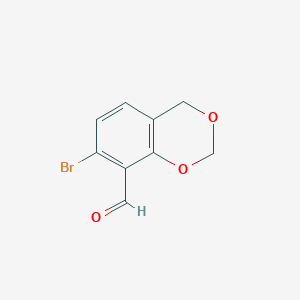
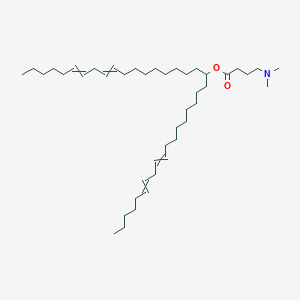
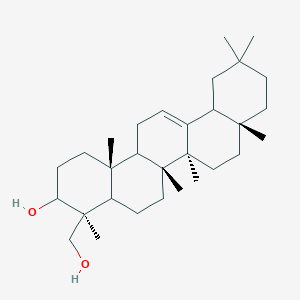
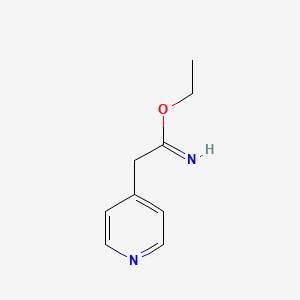

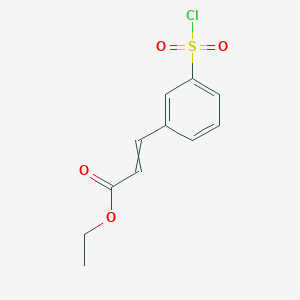
![Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate](/img/structure/B12433557.png)
![2,8,11-Trioxadispiro[3.2.47.24]tridecane](/img/structure/B12433562.png)
![6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B12433578.png)
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12433581.png)
